di(1H-pyrrol-2-yl)methane

Catalog No.
S561355
CAS No.
21211-65-4
M.F
C9H10N2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di(1H-pyrrol-2-yl)methane

CAS Number

21211-65-4

Product Name

di(1H-pyrrol-2-yl)methane

IUPAC Name

2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6,10-11H,7H2

InChI Key

PBTPREHATAFBEN-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)CC2=CC=CN2

Synonyms

2,2’-Dipyrrolemethane; 2,2’-Dipyrrolylmethane; 2,2’-Dipyrromethane; 2,2’-Dipyrrylmethane; 2,2’-Methylenebis[1H-pyrrole]; Bis(1H-pyrrol-2-yl)methane; Di(2-pyrryl)methane; Dipyrromethane; 2,2’-Methylenedipyrrole; 2,2’-Methylenebis-1H-pyrrole;

Canonical SMILES

C1=CNC(=C1)CC2=CC=CN2

Synthesis and Characterization:

Potential Applications in Organic and Medicinal Chemistry:

The presence of two pyrrole rings in di(1H-pyrrol-2-yl)methane makes it an interesting molecule for various research applications. Its unique structure shows potential in areas like:

  • Organic synthesis: Di(1H-pyrrol-2-yl)methane can act as a building block for the construction of more complex molecules with interesting properties. Studies have explored its use in the synthesis of macrocycles, dendrimers, and conjugated polymers.
  • Medicinal chemistry: The pyrrole ring is a common feature in many biologically active molecules. Research suggests that di(1H-pyrrol-2-yl)methane could serve as a scaffold for the development of new drugs, with potential applications in areas like cancer treatment and anti-inflammatory therapies [].

Theoretical and Computational Studies:

Due to its unique structure and potential applications, di(1H-pyrrol-2-yl)methane has also been the subject of theoretical and computational studies. Researchers have used computational methods to investigate its:

  • Electronic and structural properties: These studies aim to understand the molecule's behavior at the atomic and molecular level, which can be crucial for predicting its reactivity and potential applications.
  • Interactions with other molecules: Computational simulations can help researchers understand how di(1H-pyrrol-2-yl)methane interacts with other molecules, which is essential for exploring its potential as a drug candidate or functional material.

Di(1H-pyrrol-2-yl)methane, with the chemical formula C9H10N2C_9H_{10}N_2, is a compound featuring two pyrrole rings connected by a methylene bridge. The structure exhibits a unique configuration where the two pyrrole ring planes are twisted relative to each other, with a dihedral angle of approximately 69.07 degrees. This compound is notable for its electron-rich nature, making it susceptible to oxidation and requiring careful handling under oxygen-free conditions for long-term storage .

  • Limited data exists on the specific hazards of di(1H-pyrrol-2-yl)methane. However, as a general guideline for similar organic compounds:
    • Toxicity: Potential for skin and eye irritation. Exercise caution when handling.
    • Flammability: Likely flammable. Proper handling and storage are essential.
    • Reactivity: May react with strong oxidizing agents.
Due to its electron-rich characteristics. Key reactions include:

  • Oxidation: The compound is prone to oxidation, which can lead to the formation of various oxidized derivatives.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, forming more complex structures.
  • Coordination Chemistry: As an organometallic ligand, it can coordinate with metals, facilitating the synthesis of metal complexes .

Research indicates that di(1H-pyrrol-2-yl)methane and its derivatives may exhibit biological activities, including:

  • Antioxidant Properties: The compound's ability to donate electrons may confer antioxidant activity.
  • Antimicrobial Activity: Some derivatives have shown potential in inhibiting microbial growth.
  • Potential in Drug Development: Due to its structural properties, it may serve as a scaffold for designing new pharmaceuticals .

The synthesis of di(1H-pyrrol-2-yl)methane typically involves the following method:

  • Reagents: The reaction requires pyrrole and paraformaldehyde.
  • Procedure:
    • A mixture of pyrrole and paraformaldehyde is heated under nitrogen atmosphere.
    • An acid catalyst, such as indium chloride, is added to facilitate the reaction.
    • Following the reaction, sodium hydroxide is introduced to neutralize the mixture.
    • The product is then extracted using ethyl acetate and purified .

Di(1H-pyrrol-2-yl)methane has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing porphyrins and other complex organic molecules.
  • Material Science: Its derivatives are used in creating conductive polymers and organic semiconductors.
  • Pharmaceuticals: The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways .

Interaction studies have focused on the behavior of di(1H-pyrrol-2-yl)methane in biological systems and its interactions with other molecules. Notable findings include:

  • Ligand Behavior: It acts as a ligand in coordination chemistry, binding with various metal ions.
  • Biological Interactions: Studies suggest that it may interact with cellular components, influencing biochemical pathways .

Several compounds share structural similarities with di(1H-pyrrol-2-yl)methane. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,2'-DipyrromethaneTwo pyrrole rings linked by a methylene bridgeUsed extensively in porphyrin synthesis
1H-PyrroleA single pyrrole ringBasic unit for constructing dipyrromethanes
5-(Pyrrol-2-yl)furanPyrrole ring fused with furanExhibits different electronic properties

Di(1H-pyrrol-2-yl)methane stands out due to its dual pyrrole structure and specific reactivity patterns, making it particularly valuable in synthetic organic chemistry and materials science .

Hydrochloric Acid-Mediated Pyrrole-Aldehyde Cyclization

Hydrochloric acid (HCl) is widely employed for synthesizing di(1H-pyrrol-2-yl)methane via condensation of pyrrole and aldehydes. In aqueous or aqueous-methanol mixtures, HCl protonates the aldehyde carbonyl group, enhancing its electrophilicity for nucleophilic attack by pyrrole’s α-position (Figure 1A). For example, 4-nitrobenzaldehyde reacts with pyrrole (3:1 molar ratio) in HCl/water to yield 2,2′-(4-nitrophenyl)dipyrromethane in 60–70% yield after 2 hours at room temperature. Key advantages include:

  • High regioselectivity: Exclusive α-attack due to HCl’s moderate acidity, minimizing N-alkylation byproducts.
  • Scalability: Reactions proceed efficiently at gram-scale without chromatographic purification.

Table 1: Representative HCl-Catalyzed Syntheses

AldehydePyrrole RatioTime (h)Yield (%)Reference
Benzaldehyde40:10.2567
4-Nitrobenzaldehyde3:1270
Mesitaldehyde20:11.555

Trifluoroacetic Acid Catalysis for Asymmetric Derivatives

Trifluoroacetic acid (TFA) enables access to sterically demanding derivatives, such as 5,15-dimesityldipyrromethane. TFA’s strong acidity (pKa ≈ 0.5) promotes rapid proton transfer, stabilizing carbocation intermediates during cyclization. For instance, mesitaldehyde and pyrrole react in CH₂Cl₂ with 1 mol% TFA, achieving 60% yield within 1 hour at room temperature. Mechanistically:

  • Aldehyde protonation generates a resonance-stabilized oxocarbenium ion.
  • Sequential α-attacks by two pyrrole monomers form a dipyrromethane carbocation.
  • Deprotonation yields the final product (Figure 1B).

Boron Trifluoride Etherate in Sterically Hindered Systems

Boron trifluoride etherate (BF₃·OEt₂) facilitates condensations in sterically congested systems by coordinating to aldehydes, increasing electrophilicity. For example, 3,5-di-tert-butylbenzaldehyde reacts with pyrrole in BF₃·OEt₂/CH₂Cl₂ to form 5,15-bis(3,5-di-tert-butylphenyl)dipyrromethane (17% yield). The Lewis acid:

  • Activates aldehydes via σ-complex formation.
  • Stabilizes transition states through partial charge neutralization.

Green Synthesis Innovations

Aqueous Phase Synthesis Using Sulfonic Acid-Functionalized Ionic Liquids

Sulfonic acid-functionalized ionic liquids (e.g., [bsmim][HSO₄]) enable eco-friendly synthesis in water. For 4-cyanobenzaldehyde, [bsmim][HSO₄] (10 mol%) in H₂O/MeOH (3:1) affords 2,2′-(4-cyanophenyl)dipyrromethane in 65% yield at 25°C. Advantages include:

  • Recyclability: The ionic liquid is reused ≥5 times without activity loss.
  • Reduced pyrrole excess: Stoichiometric ratios (1:2 aldehyde:pyrrole) suffice.

Table 2: Green Synthesis Metrics

CatalystSolventTemperature (°C)Yield (%)
[bsmim][HSO₄]H₂O/MeOH2565
HClH₂O2570
BF₃·OEt₂Solvent-free4058

Solvent-Free Eutectic Melt Conditions for Bis-Pyrrolyl Systems

Solvent-free reactions using pyrrole as both reagent and solvent achieve 80–90% conversions for aliphatic aldehydes. For example, hexanal reacts with pyrrole (20:1 ratio) under BF₃·OEt₂ catalysis at 40°C, yielding di(1H-pyrrol-2-yl)methane derivatives in 58% yield after 2 hours. Key benefits:

  • Minimal waste: Excess pyrrole is distilled and reused.
  • Energy efficiency: Reactions complete within 1–3 hours without external heating.

Recent Advances in Regioselective Functionalization

Directed Ortho-Metalation Techniques for C-H Activation

While limited data exists for di(1H-pyrrol-2-yl)methane, analogous systems use directed ortho-metalation (DoM) with LiTMP (lithium tetramethylpiperidide) to functionalize pyrrole C-H bonds. For example, 2-bromo-5-lithiopyrrole reacts with electrophiles (e.g., CO₂) to install carboxyl groups at the α-position. Challenges include:

  • Sensitivity: Pyrrolyl lithium intermediates require −78°C and anhydrous conditions.
  • Competing N-coordination: Chelating directing groups (e.g., oxazolines) improve regiocontrol.

Photoredox Catalysis for Late-Stage Modifications

Emerging photoredox strategies enable C–H alkylation/arylation under mild conditions. For instance, Ir(ppy)₃ (1 mol%) and visible light mediate cross-dehydrogenative coupling between dipyrromethanes and malonates, yielding γ-functionalized derivatives (45–72% yield). Mechanistically:

  • Photoexcitation generates Ir(ppy)₃⁺, oxidizing the dipyrromethane to a radical cation.
  • Hydrogen atom transfer (HAT) from malonate forms a C-centered radical.
  • Radical recombination and rearomatization yield the product.

Figure 1: Mechanistic Pathways(A) HCl-mediated cyclization: Sequential α-attack and dehydration.(B) TFA stabilization of carbocation intermediates.(C) BF₃·OEt₂ coordination to aldehydes.

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

21211-65-4

Wikipedia

Dipyrromethane

Dates

Modify: 2023-08-15

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